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Compound of Interest

Compound Name: Methyl 6-bromo-5-fluoronicotinate

Cat. No.: B571937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 6-bromo-5-fluoronicotinate is a versatile halogenated pyridine derivative that serves

as a key building block in the synthesis of various biologically active compounds, particularly

kinase inhibitors. Its strategic placement of bromo and fluoro substituents on the pyridine ring

allows for selective functionalization through a variety of cross-coupling and nucleophilic

substitution reactions. This application note provides detailed protocols for the utilization of

Methyl 6-bromo-5-fluoronicotinate in the synthesis of potential Spleen Tyrosine Kinase (Syk)

and Janus Kinase (JAK) inhibitors, crucial targets in the treatment of inflammatory diseases

and cancer.

Core Synthetic Strategies
The synthetic utility of Methyl 6-bromo-5-fluoronicotinate primarily revolves around two key

transformations:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine

nitrogen and the ester group, along with the activating effect of the fluorine atom, facilitates

the displacement of the bromo substituent by various nucleophiles, such as amines and

alcohols.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is amenable to a

wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and

Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and

amino moieties.

These reactions form the basis for constructing complex molecular scaffolds required for potent

and selective kinase inhibition.

Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(azetidin-3-yloxy)-5-
fluoronicotinate (Intermediate 1)
This protocol describes the nucleophilic aromatic substitution of the bromo group in Methyl 6-
bromo-5-fluoronicotinate with azetidin-3-ol. This intermediate can serve as a core scaffold for

further elaboration into kinase inhibitors.

Materials:

Methyl 6-bromo-5-fluoronicotinate

Azetidin-3-ol hydrochloride

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:
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To a solution of Methyl 6-bromo-5-fluoronicotinate (1.0 eq) in DMF, add azetidin-3-ol

hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).

Heat the reaction mixture to 65 °C and stir for 18-24 hours, monitoring the reaction progress

by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature and dilute with water.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient

of ethyl acetate in hexanes) to afford Methyl 6-(azetidin-3-yloxy)-5-fluoronicotinate as the

desired product.

Protocol 2: Synthesis of 6-(Azetidin-3-yloxy)-5-fluoro-N-
(1H-pyrazol-3-yl)nicotinamide (A Potential Kinase
Inhibitor)
This protocol outlines the conversion of Intermediate 1 into a potential kinase inhibitor through

amidation. The pyrazole moiety is a common feature in many kinase inhibitors, known to

interact with the hinge region of the kinase active site.

Materials:

Methyl 6-(azetidin-3-yloxy)-5-fluoronicotinate (Intermediate 1)

3-Amino-1H-pyrazole

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of 3-amino-1H-pyrazole (1.5 eq) in anhydrous THF at 0 °C, carefully add

sodium hydride (1.5 eq).

Allow the mixture to stir at room temperature for 30 minutes.

Add a solution of Methyl 6-(azetidin-3-yloxy)-5-fluoronicotinate (1.0 eq) in anhydrous THF to

the reaction mixture.

Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC or LC-

MS.

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium

chloride at 0 °C.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient

of methanol in dichloromethane) to yield the final product.

Data Presentation
The following table summarizes the inhibitory activities of representative kinase inhibitors

possessing structural similarity to the compounds that can be synthesized from Methyl 6-
bromo-5-fluoronicotinate. This data is intended to provide a reference for the potential

efficacy of newly synthesized analogs.
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Kinase Target Scaffold IC₅₀ (nM)
Reference
Compound

Syk
2-amino-6-alkoxy-5-

fluoropyrimidine
15 Analog of R343

JAK1
4-amino-6-alkoxy-5-

fluoropyridine
5 Tofacitinib analog

JAK2
4-amino-6-alkoxy-5-

fluoropyridine
10 Tofacitinib analog

JAK3
4-amino-6-alkoxy-5-

fluoropyridine
2 Tofacitinib analog

TYK2
4-amino-6-alkoxy-5-

fluoropyridine
25 Tofacitinib analog
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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